molecular formula C8H3Cl2F5 B2378134 1,3-Dichloro-5-(pentafluoroethyl)benzene CAS No. 1955524-45-4

1,3-Dichloro-5-(pentafluoroethyl)benzene

Cat. No.: B2378134
CAS No.: 1955524-45-4
M. Wt: 265
InChI Key: MEWSAEJDCOGIPP-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-(pentafluoroethyl)benzene is a chemical compound with the molecular formula C9H4Cl2F5. It is a colorless liquid that is used in various fields, including medical, environmental, and industrial research. The compound is known for its unique properties, which make it valuable in scientific investigations and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-5-(pentafluoroethyl)benzene can be synthesized through various synthetic routes. One common method involves the reaction of 1,3-dichlorobenzene with pentafluoroethyl iodide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to isolate the final product. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-(pentafluoroethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction Reactions: The compound can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can produce different functionalized compounds .

Scientific Research Applications

1,3-Dichloro-5-(pentafluoroethyl)benzene is used extensively in scientific research due to its unique properties. Some of its applications include:

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.

    Material Science: It is utilized in the development of new materials with specific properties.

    Environmental Research: The compound is studied for its potential impact on the environment and its role in pollution control.

    Medical Research: It is investigated for its potential therapeutic applications and its effects on biological systems.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-(pentafluoroethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dichloro-5-(1-trifluoromethyl-ethenyl)benzene
  • 1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene
  • 1,3-Dichloro-2-fluoro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene

Uniqueness

1,3-Dichloro-5-(pentafluoroethyl)benzene is unique due to its pentafluoroethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where specific reactivity or stability is required. Compared to similar compounds, it offers a different balance of reactivity and stability, making it suitable for a wider range of applications .

Properties

IUPAC Name

1,3-dichloro-5-(1,1,2,2,2-pentafluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F5/c9-5-1-4(2-6(10)3-5)7(11,12)8(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWSAEJDCOGIPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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